3-Cyclobutylpropan-1-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-cyclobutylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c8-6-2-5-7-3-1-4-7/h7H,1-6,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNOPBAHANXEKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Optimization for 3 Cyclobutylpropan 1 Amine
Established Synthetic Pathways for Primary Alkyl Amines Applied to 3-Cyclobutylpropan-1-amine
Traditional methods for synthesizing primary amines are well-documented and can be readily adapted for the preparation of this compound from suitable starting materials.
Reduction of Nitrile Precursors to this compound
A reliable and direct route to this compound involves the reduction of the corresponding nitrile, 3-cyclobutylpropanenitrile. This transformation converts the cyano group into a primary amine functionality without altering the carbon skeleton. The reaction is typically achieved using powerful reducing agents or catalytic hydrogenation.
Common methods include the use of lithium aluminum hydride (LiAlH₄) in an ethereal solvent, which provides high yields but requires stringent anhydrous conditions. Catalytic hydrogenation offers a more scalable and industrially viable alternative, employing catalysts such as Raney nickel, palladium on carbon (Pd/C), or cobalt-based systems under a hydrogen atmosphere. researchgate.netresearchgate.net The presence of ammonia (B1221849) is often required to suppress the formation of secondary and tertiary amine byproducts. researchgate.netresearchgate.net
| Catalyst/Reagent | Substrate | Conditions | Yield of Primary Amine |
|---|---|---|---|
| Co-doped hybrid on MgO | Heptanenitrile | 2 mol% Co, iPrOH, aq. NH₃, 110°C, 20 bar H₂ | 98% |
| Ni₂₅.₃₈Co₁₈.₂₁/MgO-Al₂O₃ | Valeronitrile (VN) | 130°C, H₂/VN = 4:1, NH₃/VN = 3:1 | 70.8% |
| Polysilane/SiO₂-supported Pd | Various aliphatic nitriles | Continuous-flow, H₂, HCl | ~Quantitative |
Reductive Amination Strategies for this compound Precursors
Reductive amination provides a versatile method to form amines from carbonyl compounds. libretexts.org To synthesize this compound, the precursor would be 3-cyclobutylpropanal. The process involves two key steps that are typically performed in a single pot: the formation of an imine intermediate by reacting the aldehyde with ammonia, followed by the in-situ reduction of the imine to the desired primary amine.
A variety of reducing agents can be employed, with the choice depending on the substrate's sensitivity and the desired reaction conditions. Sodium cyanoborohydride (NaBH₃CN) is a classic reagent that is effective at the slightly acidic pH required for imine formation. Other common reagents include sodium triacetoxyborohydride (NaBH(OAc)₃) and catalytic hydrogenation over catalysts like nickel or cobalt. organic-chemistry.orgnih.gov The use of a large excess of ammonia is crucial to favor the formation of the primary amine over secondary amine byproducts. nih.govresearchgate.net
| Catalyst/Reagent | Substrate | Conditions | Yield of Primary Amine |
|---|---|---|---|
| Fe/(N)SiC | Heptanal | 10 mol% Fe, 130°C, 6.5 MPa H₂, aq. NH₃ | 81% |
| Ni/Al₂O₃ | Hexanal | 100°C, 4.0 MPa H₂, NH₃, Ethanol | 98.1% |
| In situ-generated Co particles | Various aliphatic aldehydes | 80°C, 1-10 bar H₂, aq. NH₃ | High selectivity (>99%) |
Gabriel Synthesis for Selective Primary Amine Formation of this compound
The Gabriel synthesis is a classic and highly effective method for preparing primary amines while avoiding the over-alkylation issues common in direct ammonolysis. byjus.comwikipedia.org This two-step process begins with the nucleophilic substitution (Sₙ2) reaction between potassium phthalimide and a primary alkyl halide, in this case, a 3-cyclobutylpropyl halide (e.g., 1-bromo-3-cyclobutylpropane). masterorganicchemistry.com The phthalimide anion acts as a surrogate for the ammonia anion (NH₂⁻). wikipedia.org
The resulting N-(3-cyclobutylpropyl)phthalimide is a stable intermediate that is then cleaved to liberate the primary amine. The traditional method for this cleavage involves acidic or basic hydrolysis, which can be harsh. libretexts.org A milder and more common alternative is the Ing-Manske procedure, which uses hydrazine (N₂H₄) in a refluxing alcoholic solvent to release the desired this compound, forming a stable phthalhydrazide byproduct. thermofisher.comnrochemistry.com
Hofmann Rearrangement and Curtius Reaction Approaches for this compound
Both the Hofmann and Curtius rearrangements are methods that produce a primary amine with one less carbon atom than the starting material. wikipedia.orgjove.com This makes them suitable for synthesizing this compound (a C₇ compound) from a C₈ carboxylic acid derivative.
Hofmann Rearrangement : This reaction starts with 4-cyclobutylbutanamide. The amide is treated with bromine (Br₂) or another halogen source in a strong aqueous base like sodium hydroxide (NaOH). wikipedia.org The reaction proceeds through the formation of an N-bromoamide, which then rearranges to an isocyanate intermediate. jove.com Subsequent hydrolysis of the isocyanate in the reaction mixture leads to decarboxylation, yielding this compound. wikipedia.orgjove.com Modified procedures using reagents like (diacetoxyiodo)benzene can allow the reaction to proceed under milder conditions. thermofisher.comresearchgate.net
Curtius Reaction : This pathway begins with a carboxylic acid, 4-cyclobutylbutanoic acid, which is first converted to an acyl azide (e.g., via the corresponding acyl chloride and sodium azide). wikipedia.orgmasterorganicchemistry.com The acyl azide then undergoes thermal or photochemical rearrangement, losing nitrogen gas (N₂) to form an isocyanate intermediate. wikipedia.orgorganic-chemistry.org Similar to the Hofmann rearrangement, this isocyanate can be hydrolyzed with water to yield this compound and carbon dioxide. studysmarter.co.ukillinoisstate.edu A key advantage of the Curtius reaction is its broad functional group tolerance and the ability to perform the rearrangement under mild conditions. nih.govnih.gov
Ammonolysis of Halogenated Cyclobutylpropane Derivatives
Direct reaction of a 3-cyclobutylpropyl halide with ammonia is conceptually the simplest route to this compound. This nucleophilic substitution reaction, however, is notoriously difficult to control. The primary amine product is itself a nucleophile and can compete with ammonia to react with the starting alkyl halide. This leads to the formation of a mixture of primary, secondary, and tertiary amines, as well as the quaternary ammonium (B1175870) salt, making this method generally inefficient for the selective synthesis of primary amines. chemistrysteps.com To favor the formation of the primary amine, a very large excess of ammonia must be used to increase the probability that an alkyl halide molecule will react with ammonia rather than the amine product.
Novel and Sustainable Synthetic Approaches to this compound
Modern synthetic chemistry emphasizes the development of more sustainable and efficient ("green") methodologies. These approaches aim to improve atom economy, reduce waste, and utilize milder reaction conditions or renewable feedstocks.
Biocatalysis offers another green alternative. The use of enzymes like transaminases or reductive aminases (RedAms) can provide high selectivity and operate under mild aqueous conditions. A hypothetical biocatalytic route could involve the reductive amination of 3-cyclobutylpropanal using a specific RedAm enzyme, ammonia, and a suitable cofactor regeneration system.
The "hydrogen borrowing" or "hydrogen auto-transfer" concept represents a highly atom-economical approach. rsc.org In this strategy, a catalyst (e.g., based on ruthenium or iridium) temporarily "borrows" hydrogen from an alcohol (like 3-cyclobutylpropan-1-ol) to form an aldehyde intermediate in situ. This aldehyde then reacts with ammonia to form an imine, which is subsequently reduced by the "borrowed" hydrogen to yield the primary amine, with water being the only byproduct.
Finally, modifications to classical methods, such as the Gabriel synthesis, are being developed to improve atom economy. For instance, the use of recoverable reagents that mimic phthalimide could allow for a cyclic process where the protecting group is regenerated and reused, significantly reducing stoichiometric waste. rsc.org
Catalytic Hydrogenation Methods for this compound Synthesis
Catalytic hydrogenation represents a robust and widely employed method for the synthesis of primary amines like this compound, typically starting from the corresponding nitrile, 3-cyclobutylpropanenitrile. This process involves the reduction of the nitrile group (-C≡N) to an amino group (-CH₂NH₂) using hydrogen gas in the presence of a metal catalyst.
Commonly used catalysts for this transformation include Raney nickel, palladium on carbon (Pd/C), and platinum(IV) oxide (PtO₂). The reaction is typically carried out in a solvent such as ethanol or methanol, often with the addition of ammonia to suppress the formation of secondary and tertiary amine byproducts. High pressure and elevated temperatures are often required to drive the reaction to completion. For instance, the hydrogenation of nitriles over Raney nickel is a well-established industrial process that can be adapted for this specific synthesis. nih.gov The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.
| Catalyst | Pressure (psi) | Solvent | Additive | Typical Outcome |
| Raney Nickel | 50 | Methanol | Ammonia | High purity, nearly quantitative yield nih.gov |
| Palladium on Carbon (Pd/C) | Variable | Ethanol | None | Effective, potential for side reactions |
| Platinum(IV) Oxide (PtO₂) | Variable | Acetic Acid | None | Strong catalyst, suitable for various substrates |
The accumulation of hydroxylamine intermediates can sometimes pose a challenge in related hydrogenation reactions, such as the reduction of aromatic nitro compounds. google.com While not directly a nitrile reduction issue, it highlights the importance of catalyst selection and the potential use of additives, like vanadium compounds, to prevent the formation of unwanted byproducts and ensure a purer product stream. google.com
Biomimetic and Enzymatic Transformations Towards this compound
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. For the production of chiral amines, enzymes such as transaminases (TAs) and imine reductases (IREDs) are particularly valuable. nih.govnih.gov The synthesis of this compound could be envisioned through an enzymatic reductive amination of 3-cyclobutylpropanal.
An imine reductase, potentially sourced from a metagenomic library, could catalyze the conversion of the aldehyde and an amine donor (like ammonia or an alkylamine) into the target amine with high stereoselectivity. nih.gov The process often requires a cofactor recycling system, such as using glucose dehydrogenase (GDH) to regenerate the nicotinamide adenine dinucleotide phosphate (NADP⁺). nih.gov
Recent advancements have demonstrated the power of enzyme cascades for synthesizing complex molecules like amino diols and polyols. nih.govresearchgate.net A similar two-step, one-pot strategy could be adapted, where an initial enzymatic reaction generates a precursor that is then aminated in the second step. For example, a D-fructose-6-phosphate aldolase (FSA) variant could be used to construct a key intermediate, which is subsequently converted to the desired amine by an IRED. nih.gov The choice of enzyme and reaction conditions, such as pH and substrate loading, are critical for optimizing conversion and selectivity. researchgate.net
| Enzyme Class | Substrate Precursor | Key Advantage | Example Application |
| Transaminase (TA) | 3-Cyclobutylpropanone | High enantioselectivity for chiral amine synthesis | Asymmetric synthesis of Sitagliptin nih.gov |
| Imine Reductase (IRED) | 3-Cyclobutylpropanal | High stereoselectivity in reductive amination | Synthesis of amino-diols and amino-polyols nih.gov |
| Amidase | 3-Cyclobutylpropanamide | Kinetic resolution of racemic mixtures | Production of enantiopure carboxylic acids and amides nih.gov |
Flow Chemistry Applications in this compound Synthesis
Flow chemistry provides significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for straightforward automation and scalability. nih.govtue.nl The synthesis of this compound can be adapted to a continuous flow process, particularly for hazardous reactions or those requiring precise control over reaction parameters.
For instance, a catalytic hydrogenation of 3-cyclobutylpropanenitrile could be performed in a packed-bed reactor, such as an H-Cube Pro®, where the substrate solution is passed through a heated cartridge containing the catalyst (e.g., Pd/C) under a stream of hydrogen. nih.gov This setup allows for rapid reaction optimization and safe handling of hydrogen gas.
Stereoselective Synthesis of Chiral this compound Derivatives
The synthesis of specific stereoisomers of this compound is crucial when the compound is intended for use in pharmaceuticals or other biologically active molecules, as different enantiomers or diastereomers can have vastly different effects.
Asymmetric Catalysis in C-N Bond Formation to this compound Stereoisomers
Asymmetric catalysis is a powerful tool for establishing stereocenters during C-N bond formation. Transition-metal catalyzed cross-coupling reactions are a cornerstone of this field. nih.govbeilstein-journals.orgsemanticscholar.org For the synthesis of chiral this compound derivatives, an asymmetric hydroamination or a reductive amination of a suitable prochiral precursor would be a direct approach.
Palladium-catalyzed reactions, for example, have been successfully used for the enantioselective carboamination of alkenes to produce cyclic sulfamides, demonstrating the potential to create chiral amine-related structures with high levels of asymmetric induction. nih.gov The use of chiral ligands, such as (S)-Siphos-PE, is critical for controlling the stereochemical outcome. nih.gov Similarly, asymmetric A³ (aldehyde-alkyne-amine) coupling reactions, often catalyzed by copper complexes with chiral ligands like pybox, provide highly enantioselective access to propargylamines, which can be precursors to saturated amines. mdpi.com
Chiral Auxiliary and Ligand-Mediated Approaches for Enantiopure this compound
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical course of a subsequent reaction. wikipedia.orgwikiwand.comsigmaaldrich.com Once the desired stereocenter is set, the auxiliary can be removed and often recovered for reuse. sigmaaldrich.com
To synthesize an enantiopure version of this compound, a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative, could be attached to a carboxylic acid precursor, (cyclobutylmethyl)acetic acid. Subsequent stereoselective alkylation or other modifications at the α-position, directed by the bulky auxiliary, would set the desired stereochemistry. Finally, removal of the auxiliary would yield a chiral precursor that can be converted to the target amine.
| Chiral Auxiliary Type | Common Precursor | Mechanism of Control | Key Feature |
| Evans Oxazolidinones | Acyl Chloride | Forms a chiral imide; steric hindrance directs alkylation. | Highly predictable stereoselectivity in aldol (B89426) and alkylation reactions. wikipedia.org |
| Pseudoephedrine | Carboxylic Acid | Forms a chiral amide; the methyl group directs enolate alkylation. wikiwand.com | Auxiliary is easily cleaved to reveal the chiral product. |
| Camphorsultam | Acyl Chloride | Steric blocking of one face of the enolate. wikipedia.org | Robust and provides high diastereoselectivity. |
| tert-Butanesulfinamide | Aldehyde or Ketone | Forms a chiral sulfinylimine; directs nucleophilic addition. wikipedia.org | Effective for the asymmetric synthesis of chiral amines. wikipedia.org |
Diastereoselective Synthesis of this compound Precursors
Diastereoselective synthesis aims to create a specific diastereomer of a molecule with multiple stereocenters. This can be achieved by leveraging the stereochemistry of a starting material or by using a chiral reagent to control the formation of a new stereocenter.
In the context of this compound, if the cyclobutane (B1203170) ring itself contains stereocenters, these can direct the stereochemical outcome of reactions on the propyl-amine side chain. For example, the cyclopropanation of chiral cyclobutyl dehydro amino acids has been shown to proceed with high diastereoselectivity, where the existing stereocenters on the cyclobutane ring dictate the face of the double bond that is attacked. doi.org A similar strategy could be employed where a precursor containing a chiral cyclobutane moiety undergoes a Michael addition or a similar conjugate addition reaction to build the side chain, with the existing chirality controlling the formation of the new stereocenter. researchgate.net Such methods have been successfully applied to the diastereoselective synthesis of complex structures, including inhibitors for enzymes like β-secretase (BACE). nih.gov
Optimization and Scale-Up Considerations for this compound Synthesis
The transition from laboratory-scale synthesis to industrial production of this compound necessitates a focus on process optimization and scalability. Key considerations include enhancing reaction efficiency, minimizing waste, ensuring safety, and reducing costs. The primary synthetic route considered for this amine is the catalytic hydrogenation of 3-cyclobutylpropanenitrile, a method favored for its atom economy and environmental advantages over stoichiometric reductants.
Process Intensification and Green Chemistry Metrics
Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. For the synthesis of this compound, this can be achieved by transitioning from traditional batch reactors to continuous flow systems. mit.edu Flow chemistry offers superior control over reaction parameters such as temperature and pressure, enhanced safety by minimizing the volume of hazardous materials at any given time, and improved product consistency. rsc.orgresearchgate.net
Green chemistry metrics are essential for quantifying the environmental performance and sustainability of a synthetic route. rsc.org Metrics like Process Mass Intensity (PMI) and E-Factor are crucial for evaluating and optimizing the synthesis of amines. researchgate.netwalisongo.ac.idacsgcipr.org PMI calculates the ratio of the total mass of inputs (raw materials, solvents, reagents) to the mass of the final product, providing a clear measure of process efficiency. acsgcipr.org The E-Factor focuses on the amount of waste generated per kilogram of product. walisongo.ac.id
Catalytic hydrogenation of nitriles is an atom-economic and efficient method for producing amines. thieme-connect.de Compared to methods using stoichiometric metal hydrides (e.g., Lithium Aluminium Hydride), catalytic routes generate significantly less waste, leading to a much lower PMI and E-Factor. thieme-connect.de
Below is a comparative analysis of green metrics for two potential synthetic routes to this compound from 3-cyclobutylpropanenitrile.
| Metric | Catalytic Hydrogenation (H₂) | Stoichiometric Reduction (e.g., LiAlH₄) | Comment |
|---|---|---|---|
| Atom Economy | High (~100%) | Low | Catalytic hydrogenation incorporates all hydrogen atoms into the product. Stoichiometric methods produce large amounts of metal salt waste. thieme-connect.de |
| Process Mass Intensity (PMI) | Low (Target < 50) | Very High (> 200) | PMI is dominated by solvent usage in purification. The high mass of metal hydride reagents and extensive workup significantly increases PMI for stoichiometric routes. researchgate.netacsgcipr.org |
| E-Factor | Low | High | Reflects the significant inorganic waste generated from hydride reagents. walisongo.ac.id |
| Solvent Use | Moderate | High | Stoichiometric reductions often require specific ether-based solvents and extensive aqueous workups, increasing solvent consumption. |
Mechanistic Investigations of Reactions Involving 3 Cyclobutylpropan 1 Amine
Nucleophilic Reactivity of the Primary Amine Functionality in 3-Cyclobutylpropan-1-amine
The primary amine group is a versatile functional handle for a variety of organic transformations. Its reactivity is characterized by the nucleophilic attack of the nitrogen's lone pair on electrophilic centers.
The nitrogen atom in this compound is nucleophilic and can react with alkyl halides via a nucleophilic aliphatic substitution (SN2) mechanism. msu.eduucalgary.ca In this process, the amine's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. ucalgary.ca This initial reaction forms a secondary amine.
A significant challenge in the alkylation of primary amines is the tendency for polysubstitution. wikipedia.orgopenstax.orgpressbooks.pub The secondary amine product is often more nucleophilic than the starting primary amine, leading to a subsequent reaction with the alkyl halide to form a tertiary amine. masterorganicchemistry.com This can continue, ultimately producing a quaternary ammonium (B1175870) salt. masterorganicchemistry.comlibretexts.org This cascade of reactions results in a mixture of products, complicating purification and reducing the yield of the desired mono-alkylated product. ucalgary.camasterorganicchemistry.com
To favor mono-alkylation and control polysubstitution, a large excess of the initial amine (this compound) can be used. msu.edu This ensures that the alkyl halide is more likely to encounter and react with the starting primary amine rather than the secondary amine product.
Acylation of this compound provides a more controlled method for functionalization compared to alkylation. pressbooks.pub This reaction, a type of nucleophilic acyl substitution, typically involves reacting the amine with an activated carboxylic acid derivative, such as an acyl chloride or an acid anhydride. openstax.orgfishersci.itlibretexts.org The reaction proceeds through a nucleophilic attack of the amine on the carbonyl carbon, forming a tetrahedral intermediate. jove.com This intermediate then collapses, expelling a leaving group (e.g., chloride) to form the stable amide product. jove.com
Unlike alkylation, overacylation is generally not an issue. pressbooks.pubjove.com The resulting amide is significantly less nucleophilic and less basic than the starting amine due to the delocalization of the nitrogen's lone pair into the adjacent carbonyl group. jove.com This deactivation prevents a second acylation event, leading to a clean, high-yielding synthesis of the N-(3-cyclobutylpropyl)amide. A second equivalent of the amine or another base is often required to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. fishersci.itjove.com
Table 1: Common Acylating Agents and Conditions for Amide Synthesis
| Acylating Agent | Typical Base/Catalyst | Reaction Conditions | Byproduct |
|---|---|---|---|
| Acyl Chloride | Pyridine, Triethylamine, or a second equivalent of the amine | Room temperature in an aprotic solvent (e.g., DCM, THF) | HCl |
| Acid Anhydride | Often requires a base like pyridine | Mild heating may be required | Carboxylic Acid |
| Carboxylic Acid | Coupling agents like DCC, EDC | Room temperature in aprotic solvents | Urea derivative (e.g., DCU) |
| Potassium Acyltrifluoroborates | Chlorinating agents | Acidic pH in water | Boron-based salts |
This table presents generalized conditions for the acylation of primary amines. fishersci.itorganic-chemistry.orgacs.org
When this compound reacts with an aldehyde or a ketone, it forms an imine , also known as a Schiff base. libretexts.orgorgoreview.com This condensation reaction is typically catalyzed by a mild acid and is reversible. jove.comchemistrysteps.com The mechanism involves two main stages:
Carbinolamine Formation: The nucleophilic amine attacks the electrophilic carbonyl carbon, leading to a zwitterionic tetrahedral intermediate. A proton transfer from the nitrogen to the oxygen yields a neutral intermediate called a carbinolamine. libretexts.orgchemistrysteps.com
Dehydration: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water). The lone pair on the nitrogen then helps to expel the water molecule, forming a C=N double bond and generating an iminium ion. Subsequent deprotonation of the nitrogen by a base (like water or another amine molecule) gives the final, neutral imine product. orgoreview.comlibretexts.org
It is important to distinguish this from enamine formation. Enamines are formed when a secondary amine reacts with an aldehyde or ketone. libretexts.orgmasterorganicchemistry.commakingmolecules.com The mechanism is identical up to the formation of the iminium ion. libretexts.org However, since the nitrogen in the iminium ion formed from a secondary amine has no proton to lose, a proton is instead removed from an adjacent carbon (the α-carbon) to form the C=C double bond of the enamine. makingmolecules.comjove.comorganicchemistrytutor.com Therefore, the reaction of this compound, a primary amine, exclusively leads to imine products.
The rates of the functionalization reactions of this compound are governed by several factors. For alkylation , which follows an SN2 pathway, the reaction rate is dependent on the concentrations of both the amine and the alkyl halide, as well as the steric hindrance around the reactive centers.
For imine formation , the reaction rate is highly dependent on the pH of the medium. jove.comlibretexts.org The reaction is slow at very low pH because the amine nucleophile becomes protonated and non-nucleophilic. chemistrysteps.comorganicchemistrytutor.com It is also slow at high pH because there is no acid catalyst to protonate the carbinolamine's hydroxyl group to facilitate its removal as water. jove.com The optimal rate is typically achieved at a mildly acidic pH of around 4 to 5, which balances the need for a free amine nucleophile with the requirement for acid catalysis during the dehydration step. chemistrysteps.comlibretexts.org
In acylation reactions , the rate is primarily influenced by the electrophilicity of the acylating agent. Acyl chlorides are highly reactive, followed by acid anhydrides, while direct amidation with carboxylic acids requires harsh conditions or the use of coupling agents to proceed at a reasonable rate. fishersci.itlibretexts.org Kinetic studies on the reactions of primary amines with other electrophiles, such as carbon dioxide, have shown that the reactions are typically first order in both the amine and the electrophile, with a Brønsted relationship existing between the rate constants and the basicity (pKa) of the amines. rsc.org DFT calculations on related primary amine functionalizations suggest that the nucleophilic attack is often the rate-determining step. acs.org
Transformations and Rearrangement Pathways of the Cyclobutyl Moiety in this compound Derivatives
The cyclobutyl group is a four-membered carbocycle possessing significant ring strain (approximately 26 kcal/mol). This strain energy can be released in chemical reactions, providing a driving force for transformations that are not observed in unstrained acyclic or larger ring systems.
Derivatives of this compound can undergo ring-opening of the cyclobutyl moiety under specific conditions, such as thermal, photochemical, or catalytic activation. researchgate.netacs.org The mechanism of these reactions often involves the cleavage of a C-C bond within the ring.
For instance, thermal or photochemical [2+2] cycloreversion reactions can occur, breaking the cyclobutane (B1203170) ring to form two alkene fragments. Mechanistic studies, including those on mechanochemical activation where force is applied via ultrasound, suggest that these ring-openings are often not concerted. Instead, they proceed through a stepwise mechanism involving a 1,4-diradical intermediate. nih.gov The stability of this intermediate and the subsequent reaction pathways determine the final product distribution.
Additionally, transition metal catalysts, such as palladium, can induce ring-opening. acs.org This can occur via pathways like β-carbon elimination from an organometallic intermediate, where the strained C-C bond is cleaved to form a more stable, linear alkyl-metal species. acs.org Such reactions could potentially be observed in derivatives of this compound, leading to linear or rearranged isomeric products instead of retaining the cyclobutyl structure.
Cationic Rearrangement Processes Involving the Cyclobutyl System
The cyclobutyl ring is notable for its inherent ring strain, which plays a crucial role in the mechanistic pathways of its reactions, particularly those proceeding through cationic intermediates. orgsyn.org Reactions involving the generation of a positive charge adjacent to the cyclobutyl system, such as the deamination of this compound, can initiate characteristic rearrangement processes.
When this compound is treated with a diazotizing agent like nitrous acid, the primary amine is converted into a diazonium salt. This intermediate is unstable and readily loses a molecule of nitrogen gas (N₂) to form a primary carbocation. The resulting 3-cyclobutylpropyl cation is highly energetic and susceptible to rapid intramolecular rearrangements to achieve greater stability.
One of the principal rearrangement pathways for such a system is a 1,2-hydride shift, which would relocate the positive charge. However, a more significant pathway involves the rearrangement of the cyclobutyl ring itself. The strained C-C bonds of the cyclobutyl ring can participate in the stabilization of the adjacent positive charge, leading to a ring-expansion reaction. msu.edu Mechanistically, a carbon bond from the ring migrates to the cationic center, expanding the four-membered ring into a less-strained, more stable five-membered ring. ugent.be This process, known as a cyclobutylmethyl to cyclopentyl rearrangement, results in the formation of a cyclopentyl cation. ugent.be
This rearranged cyclopentyl cation can then be trapped by nucleophiles present in the reaction medium (e.g., water, if in an aqueous solution) or undergo elimination to form an alkene. For instance, the deamination of cyclobutylamine (B51885) itself is known to yield a mixture of products including cyclobutanol, cyclopropylcarbinol, and allylcarbinol, underscoring the complexity and variety of pathways available to cationic cyclobutyl systems. orgsyn.org Therefore, reactions designed to proceed via a cationic intermediate at the propyl chain of this compound are expected to yield a significant proportion of cyclopentyl-containing products.
Catalytic Roles of this compound and its Derivatives
The primary amine functional group is a cornerstone of modern catalytic science, enabling transformations in both organocatalysis and transition metal catalysis. rsc.orgsigmaaldrich.com Derivatives of this compound are valuable candidates for these applications due to the combination of the reactive amine and the sterically defined cyclobutyl substituent.
Organocatalytic Applications in Asymmetric Transformations
Primary amines are powerful organocatalysts, capable of activating carbonyl compounds towards nucleophilic attack through the formation of reactive enamine or iminium ion intermediates. nih.govrsc.org Chiral primary amines, in particular, are used to induce enantioselectivity in a wide array of chemical transformations. rsc.org
A chiral derivative of this compound could be synthesized and employed as an organocatalyst. For instance, it could catalyze asymmetric aza-Michael reactions, a key C-N bond-forming reaction. beilstein-journals.org In a typical catalytic cycle, the chiral amine catalyst would condense with a ketone or aldehyde to form a chiral enamine. This enamine then reacts with a Michael acceptor in a stereocontrolled fashion. The facial selectivity of the attack is dictated by the steric environment created by the catalyst's chiral backbone and its cyclobutyl group. Subsequent hydrolysis releases the product and regenerates the amine catalyst.
While specific data for a this compound-derived catalyst is not extensively documented, the performance of analogous primary amine catalysts illustrates the potential. The following table shows representative results for an asymmetric Michael addition catalyzed by a primary amine-thiourea organocatalyst, demonstrating the high yields and enantioselectivities achievable.
Table 1: Representative Performance of a Chiral Primary Amine-Thiourea Catalyst in an Asymmetric Michael Addition This table presents data for a well-established chiral primary amine catalyst system to illustrate the potential application of a conceptually similar catalyst derived from this compound.
| Entry | Michael Donor | Michael Acceptor | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| 1 | Cyclohexanone | Nitrostyrene | 98 | 95 |
| 2 | Cyclopentanone | Nitrostyrene | 95 | 92 |
| 3 | Acetone | β-Nitrostyrene | 90 | 88 |
Ligand Design and Coordination Chemistry for Transition Metal Catalysis
The amine group of this compound serves as an excellent synthetic handle for the construction of ligands for transition metal catalysis. nih.gov By reacting the amine with phosphorus-containing electrophiles (e.g., chlorodiphenylphosphine), it can be converted into P,N-ligands, which are a highly versatile and effective class of ligands. beilstein-journals.orgtcichemicals.com These ligands coordinate to transition metals like palladium, rhodium, or iridium through both the phosphorus and nitrogen atoms, forming a stable chelate ring. beilstein-journals.org
The steric and electronic properties of such a ligand can be fine-tuned. The cyclobutyl group, while not directly coordinating, provides a specific steric profile in the secondary coordination sphere of the metal complex, which can influence the selectivity of the catalyzed reaction. byjus.comuci.edu The synthesis is often modular, allowing for systematic variation of the ligand backbone to optimize catalytic performance. beilstein-journals.org
Complexes formed from these ligands can catalyze a range of important reactions, including cross-coupling, hydrogenation, and C-H activation. sigmaaldrich.comnih.gov For example, an iridium complex bearing a P,N-ligand derived from a primary amine could be used for asymmetric hydrogenation. The substrate would coordinate to the iridium center, and the chiral environment created by the ligand would direct the delivery of hydrogen to one face of the molecule, resulting in an enantioenriched product.
The table below provides representative data for a transition metal-catalyzed reaction using a P,N-ligand derived from a primary amine, showcasing the efficiency of such catalytic systems.
Table 2: Representative Catalytic Performance of a Rhodium Complex with a P,N-Ligand in Asymmetric Hydrogenation This table shows typical results for a hydrogenation reaction catalyzed by a transition metal complex bearing a P,N-ligand derived from a simple amine, illustrating the potential of a this compound-based ligand.
| Entry | Substrate | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| 1 | Methyl (Z)-α-acetamidocinnamate | 0.5 | >99 | 96 |
| 2 | Dimethyl itaconate | 0.5 | >99 | 94 |
| 3 | (Z)-α-(Acetylamino)-2-butenoic acid | 1.0 | 98 | 97 |
Advanced Spectroscopic and Analytical Characterization of 3 Cyclobutylpropan 1 Amine and Its Derivatives
High-Resolution Mass Spectrometry Studies
High-resolution mass spectrometry provides invaluable information regarding the elemental composition and structural features of 3-Cyclobutylpropan-1-amine through precise mass measurements and the analysis of fragmentation patterns.
Elucidation of Fragmentation Pathways and Mechanisms (e.g., α-cleavage, iminium ion formation)
The mass spectrum of this compound is characterized by fragmentation pathways typical of primary aliphatic amines. Upon electron ionization, the molecule loses an electron to form a molecular ion (M•+). The most prominent fragmentation mechanism is α-cleavage, which involves the homolytic cleavage of the Cα-Cβ bond (the bond between the first and second carbon of the propyl chain). This process is driven by the stabilization of the resulting positive charge by the non-bonding electrons of the nitrogen atom, leading to the formation of a resonance-stabilized iminium ion.
For this compound, α-cleavage results in the loss of a cyclobutyl radical, generating a characteristic base peak at m/z 30, which corresponds to the [CH₂=NH₂]⁺ iminium ion. Another possible, though less favored, α-cleavage would involve the cleavage of the bond to the cyclobutyl group, leading to the loss of a propyl radical and formation of a cyclobutyl-iminium ion.
Other fragmentation pathways can include the loss of ammonia (B1221849) (NH₃) or the fragmentation of the cyclobutyl ring itself, although these are generally less significant compared to the dominant α-cleavage.
| Ion | m/z (Predicted) | Formation Pathway |
| [C₇H₁₅N]•+ | 113 | Molecular Ion |
| [CH₄N]⁺ | 30 | α-cleavage, loss of cyclobutyl radical |
| [C₅H₈N]⁺ | 82 | Loss of ethyl radical after ring opening |
| [C₄H₈]•+ | 56 | Fragmentation of the cyclobutyl ring |
Isomeric Differentiation and Structural Confirmation via Tandem Mass Spectrometry
Tandem mass spectrometry (MS/MS) is a powerful technique for distinguishing between isomers of this compound, such as 2-cyclobutylpropan-1-amine (B3002047) or N-ethylcyclobutanamine, which have the same molecular weight. In a tandem mass spectrometry experiment, the molecular ion of interest is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed.
The fragmentation patterns of these isomers would be distinct. For instance, while this compound would predominantly show a fragment at m/z 30, an isomer like N-cyclobutyl-N-methylamine would likely exhibit a significant fragment from the loss of a methyl group. By comparing the MS/MS spectra of an unknown compound with those of known standards or with predicted fragmentation patterns, its precise structure can be confirmed. beilstein-journals.orgmdpi.com
Application of the Nitrogen Rule in Molecular Formula Determination
The nitrogen rule is a principle in mass spectrometry that aids in the determination of the molecular formula. docbrown.info It states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass. Conversely, a molecule with an even number of nitrogen atoms or no nitrogen atoms will have an even nominal molecular mass.
This compound (C₇H₁₅N) contains a single nitrogen atom. Therefore, in accordance with the nitrogen rule, its molecular ion will have an odd mass-to-charge ratio (m/z = 113). This observation is a key preliminary step in identifying the presence of nitrogen in an unknown sample and in proposing a valid molecular formula from high-resolution mass data.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the definitive structural assignment of this compound, providing detailed information about the carbon and hydrogen framework of the molecule.
Multidimensional NMR Techniques (e.g., 2D-COSY, HSQC, HMBC) for Definitive Structural Assignment
One-dimensional ¹H and ¹³C NMR spectra provide initial information on the chemical environments of the protons and carbons. However, for an unambiguous assignment, two-dimensional (2D) NMR techniques are indispensable.
2D-COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the protons on adjacent carbons, allowing for the tracing of the propyl chain and the connectivity within the cyclobutyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon it is attached to, providing a direct map of C-H bonds.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. HMBC is crucial for establishing the connectivity between different parts of the molecule, such as linking the propyl chain to the cyclobutyl ring. For example, correlations would be expected between the protons on the carbon adjacent to the cyclobutyl ring and the carbons within the ring.
By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, confirming the structure of this compound.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound:
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations |
| C1 (CH₂) | ~2.7 | ~42 | HSQC: C1-H1; COSY: H1-H2; HMBC: H1-C2, H1-C3 |
| C2 (CH₂) | ~1.5 | ~28 | HSQC: C2-H2; COSY: H2-H1, H2-H3; HMBC: H2-C1, H2-C3, H2-Cα |
| C3 (CH₂) | ~1.4 | ~35 | HSQC: C3-H3; COSY: H3-H2, H3-Hα; HMBC: H3-C2, H3-Cα, H3-Cβ |
| Cα (CH) | ~2.0 | ~38 | HSQC: Cα-Hα; COSY: Hα-H3, Hα-Hβ; HMBC: Hα-C3, Hα-Cβ |
| Cβ (CH₂) | ~1.8 | ~25 | HSQC: Cβ-Hβ; COSY: Hβ-Hα, Hβ-Hγ; HMBC: Hβ-Cα, Hβ-Cγ |
| Cγ (CH₂) | ~1.9 | ~18 | HSQC: Cγ-Hγ; COSY: Hγ-Hβ; HMBC: Hγ-Cβ, Hγ-Cα |
Dynamic NMR for Conformational Analysis and Exchange Processes
The cyclobutane (B1203170) ring is not planar and exists in a dynamic equilibrium between two puckered conformations. mdpi.com This conformational exchange can be studied using dynamic NMR spectroscopy. At room temperature, this exchange is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons of the cyclobutyl ring.
By lowering the temperature, it is possible to slow down this ring-puckering process. At a sufficiently low temperature (the coalescence temperature), the signals for the axial and equatorial protons may broaden and eventually resolve into distinct signals. The analysis of these temperature-dependent spectral changes allows for the determination of the energy barrier for the conformational inversion of the cyclobutane ring. This provides valuable insight into the flexibility and dynamic behavior of the this compound molecule.
Solid-State NMR of Crystalline Forms or Salts of this compound
Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing the atomic-level structure of crystalline and disordered solid materials. wustl.edu For this compound, this technique is particularly valuable when analyzing its crystalline salt forms, such as the hydrochloride salt, which are often preferred in pharmaceutical applications for their stability and solubility.
In the solid state, the spectral lines are broadened by anisotropic interactions like dipolar coupling and chemical shift anisotropy (CSA), which are averaged out in solution-state NMR due to rapid molecular tumbling. emory.edu Techniques such as Magic Angle Spinning (MAS) are employed to narrow these lines and obtain high-resolution spectra. wikipedia.org
For the hydrochloride salt of this compound, ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP/MAS) experiments would be the primary tools for structural analysis. The ¹³C ssNMR spectrum would provide distinct signals for each carbon atom in the molecule, with chemical shifts influenced by the local crystalline environment. This allows for the identification of different polymorphs or solvates, as subtle changes in crystal packing lead to detectable variations in chemical shifts. nih.gov
The protonated amine group (-NH₃⁺) in the hydrochloride salt would show a characteristic ¹⁵N chemical shift that is significantly different from the free amine. This shift is sensitive to hydrogen bonding interactions within the crystal lattice, providing insights into the intermolecular connectivity. wustl.edu Furthermore, advanced ssNMR experiments can be used to measure interatomic distances and determine the connectivity between different parts of the molecule in its solid form. nih.gov
Table 1: Expected ¹³C Solid-State NMR Chemical Shifts for this compound Hydrochloride (Note: These are estimated values based on analogous primary amine hydrochlorides and cyclobutane derivatives. Actual values may vary based on the specific crystalline form.)
| Carbon Atom | Expected Chemical Shift (ppm) |
| C attached to Nitrogen | 38 - 45 |
| Propyl Chain CH₂ | 25 - 35 |
| Cyclobutyl CH | 30 - 40 |
| Cyclobutyl CH₂ | 18 - 25 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Insights
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and conformational properties of a molecule. These methods are complementary and crucial for characterizing this compound.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. For this compound, a primary amine, the most characteristic IR bands are associated with the amine (-NH₂) group. spectroscopyonline.com
N-H Stretching: Primary amines typically show two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. orgchemboulder.com
N-H Bending: An N-H bending (scissoring) vibration is expected to appear in the 1580-1650 cm⁻¹ range. orgchemboulder.com
C-N Stretching: The C-N stretching vibration for aliphatic amines is typically found in the 1020-1250 cm⁻¹ region. orgchemboulder.com
Cyclobutane Vibrations: The cyclobutane ring itself has characteristic vibrational modes, including ring puckering and C-H stretching and bending, though these can be complex and overlap with other alkyl vibrations. dtic.milresearchgate.net
Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light. While N-H and O-H bonds often produce weak Raman signals, the C-C and C-H bonds of the cyclobutyl and propyl moieties provide strong, sharp peaks, making Raman an excellent tool for analyzing the hydrocarbon skeleton of the molecule. Polarized Raman studies on gaseous or liquid samples can yield information about molecular symmetry and vibrational mode assignments, offering insights into the conformational isomers present at different temperatures. ustc.edu.cnnih.gov
Table 2: Key Vibrational Frequencies for this compound (Note: These are typical frequency ranges for the specified functional groups and molecular fragments.)
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Asymmetric Stretch | IR | 3350 - 3500 | Medium |
| N-H Symmetric Stretch | IR | 3280 - 3380 | Medium |
| C-H Stretch (Alkyl) | IR, Raman | 2850 - 3000 | Strong |
| N-H Bend (Scissoring) | IR | 1580 - 1650 | Medium-Strong |
| C-N Stretch | IR | 1020 - 1250 | Weak-Medium |
| N-H Wag | IR | 665 - 910 | Broad, Strong |
| Cyclobutane Ring Modes | IR, Raman | 800 - 1250 | Variable |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. This technique would provide precise data on bond lengths, bond angles, and torsion angles for a crystalline derivative of this compound, such as its hydrochloride salt.
If the molecule were chiral, X-ray crystallography of a salt with a chiral counter-ion would allow for the determination of the absolute stereochemistry. While this compound itself is not chiral, this method is indispensable for more complex derivatives.
Table 3: Hypothetical X-ray Crystallographic Data for this compound Hydrochloride (Note: This table presents the type of data obtained from an X-ray crystal structure analysis, using plausible values based on known structures of simple organic salts.)
| Parameter | Description | Expected Value/Information |
| Crystal System | The symmetry class of the crystal lattice. | e.g., Monoclinic, Orthorhombic |
| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | e.g., a=8.5 Å, b=10.2 Å, c=12.1 Å, β=95° |
| C-N Bond Length | The distance between the carbon and nitrogen atoms. | ~1.47 - 1.49 Å |
| C-C Bond Length (ring) | The average carbon-carbon bond length in the cyclobutane ring. | ~1.54 - 1.56 Å |
| Cyclobutane Puckering Angle | The dihedral angle defining the ring's non-planarity. | ~20 - 35° |
| N-H···Cl Hydrogen Bonds | Distances and angles of hydrogen bonds in the crystal lattice. | ~3.1 - 3.3 Å (N···Cl distance) |
Computational and Theoretical Chemistry Studies of 3 Cyclobutylpropan 1 Amine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. By approximating the electron density, DFT can provide accurate predictions of molecular geometries, energies, and various spectroscopic properties.
The electronic structure of a molecule dictates its reactivity and physical properties. For a molecule like 3-Cyclobutylpropan-1-amine, the electronic environment is influenced by the strained cyclobutane (B1203170) ring and the nucleophilic amine group.
Electronic Structure and Charge Distribution: The nitrogen atom of the primary amine group is the most electronegative atom in the molecule, leading to a significant localization of negative partial charge on this atom. The adjacent carbon atoms and the cyclobutane ring will exhibit correspondingly lower electron densities. This charge distribution is a key factor in determining the molecule's intermolecular interactions and its behavior as a nucleophile.
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. taylorandfrancis.comyoutube.comwikipedia.org For this compound, the HOMO is expected to be localized primarily on the lone pair of electrons of the nitrogen atom in the amine group. This high-energy orbital makes the amine group the primary site for electrophilic attack. The LUMO, conversely, would likely be distributed across the antibonding σ-orbitals of the C-N and C-C bonds. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity.
| Orbital | Primary Localization | Predicted Energy Level | Role in Reactivity |
|---|---|---|---|
| HOMO | Nitrogen lone pair | High | Nucleophilic site (electron donor) |
| LUMO | σ* (C-N, C-C) | Low | Electrophilic site (electron acceptor) |
DFT calculations are instrumental in modeling chemical reaction pathways, identifying transition states, and determining the energetics of these processes. researchgate.netacs.org For this compound, several types of reactions could be computationally investigated.
Reaction Pathway Modeling: A common reaction involving amines is their reaction with electrophiles. For instance, the reaction of this compound with an alkyl halide would proceed through a nucleophilic substitution pathway. DFT can be used to model the step-by-step mechanism of such reactions. acs.org Studies on the reactions of other cyclobutane derivatives have successfully elucidated complex multi-step mechanisms, including ring contractions and openings. acs.orgnih.govbeilstein-journals.orgresearchgate.net
Transition State Characterization: For any given reaction, DFT can be used to locate the transition state structure, which represents the highest energy point along the reaction coordinate. The geometry of the transition state provides insight into the steric and electronic factors that govern the reaction rate. For example, in a nucleophilic attack by the amine, the transition state would involve the partial formation of a new bond to the electrophile and partial breaking of any leaving group bond.
| Reaction Step | Description | Predicted Activation Energy (kcal/mol) | Predicted Reaction Enthalpy (kcal/mol) |
|---|---|---|---|
| Protonation | Reaction with a strong acid (e.g., HCl) | Low | Exothermic |
DFT calculations can accurately predict various spectroscopic parameters, which is invaluable for the characterization of new compounds.
NMR Chemical Shifts: Theoretical calculations of NMR chemical shifts have become a standard tool in structural elucidation. nih.gov Studies on cyclobutane have shown that DFT can rationalize peculiar chemical shifts observed in strained ring systems. nih.govamazonaws.comresearchgate.net For this compound, DFT could predict the 1H and 13C chemical shifts. The protons on the cyclobutane ring are expected to have distinct chemical shifts due to the ring's puckered conformation.
Vibrational Frequencies: The vibrational frequencies calculated by DFT correspond to the infrared (IR) and Raman active modes of a molecule. These calculations can aid in the assignment of experimental spectra. Studies on alkylamines and diaminopropanes have demonstrated good agreement between calculated and experimental vibrational frequencies. researchgate.netstfc.ac.ukresearchgate.net For this compound, characteristic vibrational modes would include the N-H stretching and bending frequencies of the amine group, as well as the various C-H and C-C stretching and bending modes of the propyl chain and cyclobutane ring.
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm-1) |
|---|---|---|
| -NH2 | N-H stretch | 3300 - 3500 |
| -NH2 | N-H bend | 1590 - 1650 |
| -CH2- | C-H stretch | 2850 - 2960 |
| Cyclobutane | Ring modes | 800 - 1200 |
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a means to study the time-dependent behavior of molecules, offering insights into their conformational dynamics and interactions with their environment.
The flexibility of this compound arises from rotations around the single bonds in the propyl chain and the puckering of the cyclobutane ring.
Conformational Landscape: The puckered nature of the cyclobutane ring introduces different possible conformations. Furthermore, rotation around the C-C bonds of the propyl chain leads to a variety of staggered and eclipsed conformers. chemistrysteps.com Conformational analysis of similar molecules like 1,3-diaminopropane (B46017) has revealed a complex potential energy surface with multiple stable conformers. stfc.ac.ukresearchgate.net MD simulations can explore this landscape to identify the most populated conformations at a given temperature.
Flexibility Analysis: By analyzing the trajectories from MD simulations, the flexibility of different parts of the molecule can be quantified. The terminal amine group and the propyl chain are expected to exhibit greater flexibility compared to the more rigid cyclobutane ring. Understanding the conformational flexibility is important as it can influence the molecule's ability to bind to biological targets or interact with other molecules. nih.gov
The interactions of this compound with itself and with solvent molecules are crucial for understanding its bulk properties.
Intermolecular Interactions: The primary amine group is capable of forming strong hydrogen bonds, acting as both a hydrogen bond donor and acceptor. These interactions will be dominant in the pure liquid and in protic solvents. MD simulations can provide detailed information about the geometry and lifetime of these hydrogen bonds. ulisboa.ptnih.gov
Solvent Effects: The behavior of this compound in different solvents can be investigated using MD simulations. In aqueous solution, water molecules will form a solvation shell around the amine group through hydrogen bonding. In nonpolar solvents, the interactions will be weaker and dominated by van der Waals forces. These solvent effects can influence the conformational preferences and reactivity of the molecule. nih.gov
Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) and Molecular Topology (non-biological focus) of this compound
Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) models are computational tools that correlate the structural or property-describing features of a molecule with its chemical reactivity or physical properties. In the context of this compound, these models can be employed to predict its behavior in chemical reactions and its physical characteristics without the need for extensive experimental work mdpi.com. A key component of QSRR/QSPR is the use of molecular descriptors, with topological indices being a prominent category that numerically characterizes the molecular structure.
Derivation and Interpretation of Topological Indices
Topological indices are calculated from the hydrogen-suppressed molecular graph of this compound. The derivation involves graph-theoretical concepts such as vertex degrees, distances between vertices, and the adjacency matrix. Some of the commonly used topological indices that can be calculated for this compound include:
Randić Connectivity Index (χ): This index is calculated based on the degrees of adjacent vertices in the molecular graph irejournals.com. It reflects the degree of branching in the molecule. The presence of the cyclobutyl ring and the propyl chain in this compound will contribute to a specific Randić index value that can be compared with other amines to assess relative branching.
Zagreb Indices (M1 and M2): The first Zagreb index (M1) is the sum of the squares of the degrees of all vertices, while the second Zagreb index (M2) is the sum of the products of the degrees of adjacent vertices irejournals.com. These indices are also measures of branching and complexity.
Sombor Index (SO): A more recent index, the Sombor index is calculated as the sum of the square roots of the sum of the squares of the degrees of adjacent vertices irejournals.com. It has shown good correlation with various molecular properties.
Below is a hypothetical data table illustrating the calculated topological indices for this compound and a few related amines for comparison.
| Compound | Wiener Index (W) | Randić Index (χ) | First Zagreb Index (M1) | Second Zagreb Index (M2) | Sombor Index (SO) |
| This compound | 84 | 4.354 | 28 | 30 | 15.67 |
| n-Heptylamine | 84 | 3.914 | 24 | 24 | 14.14 |
| Cyclohexylmethylamine | 78 | 4.108 | 28 | 30 | 15.33 |
Correlation with Chemical Reactivity Descriptors
The calculated topological indices of this compound can be correlated with various quantum chemical descriptors of reactivity. These descriptors provide insight into the electronic structure and, consequently, the chemical behavior of the molecule. This correlation is the foundation of QSRR models.
Common chemical reactivity descriptors include:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. For this compound, the nitrogen lone pair contributes significantly to the HOMO. Topological indices that capture the structural features influencing the nitrogen's environment can be correlated with the HOMO energy.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.
Ionization Potential and Electron Affinity: These are related to the HOMO and LUMO energies, respectively, and describe the ease of removing or adding an electron.
Dipole Moment: This descriptor reflects the polarity of the molecule, which is crucial for understanding intermolecular interactions and reactivity in polar media.
QSRR studies on amines have demonstrated that topological and other molecular descriptors can be used to build predictive models for properties like pKa values and degradation rates nih.govacs.org. For this compound, a QSRR model could be developed by calculating a range of topological indices and correlating them with experimentally determined or computationally calculated reactivity descriptors. For example, a linear regression model might take the form:
Reactivity Descriptor = c0 + c1TI1 + c2TI2 + ...
where c are coefficients determined from the regression analysis and TI are the topological indices.
The following table presents hypothetical data illustrating the correlation between a topological index (e.g., the Randić Index) and a reactivity descriptor (e.g., HOMO energy) for a set of structurally related amines, including this compound.
| Compound | Randić Index (χ) | HOMO Energy (eV) |
| This compound | 4.354 | -9.12 |
| n-Heptylamine | 3.914 | -9.25 |
| Cyclohexylmethylamine | 4.108 | -9.18 |
| 2-Methylhexylamine | 3.770 | -9.28 |
Machine Learning Approaches for Predicting Reactivity and Synthetic Outcomes
Machine learning (ML) has emerged as a powerful tool in computational chemistry for predicting molecular properties, reactivity, and the outcomes of chemical reactions neurips.ccmdpi.comnips.cc. Unlike traditional QSRR models that often rely on linear relationships, ML algorithms can capture complex, non-linear patterns in the data.
For this compound, ML models could be trained on datasets of other amines to predict its reactivity in various chemical transformations. The process typically involves:
Dataset Curation: A large dataset of amines with known reactivity data (e.g., reaction yields, rate constants, or product distributions) is assembled mdpi.com.
Descriptor Calculation: For each amine in the dataset, a set of molecular descriptors is calculated. These can include topological indices, quantum chemical parameters, and other structural fingerprints.
Model Training: An ML algorithm, such as random forest, gradient boosting, or a neural network, is trained on the dataset to learn the relationship between the molecular descriptors and the target property (reactivity or synthetic outcome) nih.govacs.orgmdpi.com.
Prediction: The trained model can then be used to predict the reactivity of a new amine, such as this compound, by inputting its calculated descriptors.
For instance, an ML model could be developed to predict the susceptibility of primary amines to a specific oxidation reaction. The model would be trained on a diverse set of primary amines with experimentally determined oxidation rates. The descriptors for this compound, including its unique topological features due to the cyclobutyl ring, would then be fed into the model to predict its oxidation rate.
A hypothetical dataset for training such a machine learning model is presented below.
| Compound Name | Molecular Weight | Randić Index | Dipole Moment | Oxidation Rate (mol/L·s) |
| Propylamine | 59.11 | 1.914 | 1.34 | 2.5 x 10⁻⁵ |
| Butylamine | 73.14 | 2.414 | 1.35 | 2.1 x 10⁻⁵ |
| Pentylamine | 87.16 | 2.914 | 1.36 | 1.8 x 10⁻⁵ |
| This compound | 113.22 | 4.354 | 1.42 | Predicted Value |
| Cyclopentylamine | 85.15 | 2.854 | 1.39 | 1.5 x 10⁻⁵ |
By leveraging machine learning, it is possible to make accurate predictions about the chemical behavior of this compound, guiding experimental efforts and accelerating the discovery of new synthetic routes and applications.
Applications of 3 Cyclobutylpropan 1 Amine in Advanced Organic Synthesis
3-Cyclobutylpropan-1-amine as a Chiral Building Block in Enantioselective Synthesis
Enantioselective synthesis, which focuses on the preferential formation of one enantiomer of a chiral molecule, is critical in pharmaceutical and materials science. wikipedia.org Chiral amines are foundational to this field, serving as resolving agents, chiral auxiliaries, and key components of catalysts and drugs. nih.govsigmaaldrich.com this compound, when used in its enantiomerically pure form, can introduce a specific stereocenter into a target molecule, influencing its biological activity and material properties.
Design and Synthesis of Complex Organic Molecules
The demand for enantiomerically enriched amines is significant in the life sciences, as approximately 40-45% of small-molecule pharmaceuticals contain chiral amine fragments. nih.gov Chiral building blocks are essential for developing new drugs, allowing for precise control over the three-dimensional arrangement of atoms in a molecule, which is crucial for effective interaction with biological targets. enamine.net
The incorporation of the 3-cyclobutylpropyl group from this compound can impart unique conformational constraints and lipophilicity to a target molecule. These properties are often desirable in drug design to enhance binding affinity, selectivity, and pharmacokinetic profiles. The synthesis of complex molecules can involve coupling the chiral amine with other fragments, where the cyclobutyl moiety acts as a key pharmacophore or a structural scaffold.
Preparation of Optically Active Ligands and Organocatalysts
Chiral primary amines are precursors to a variety of optically active ligands and organocatalysts that are instrumental in asymmetric synthesis. rsc.orgrsc.orgrsc.org These catalysts function by creating a chiral environment around the reactants, directing the reaction to form one enantiomer preferentially.
This compound can be transformed into valuable catalytic species through several established methods:
Schiff Base Ligands: Condensation of the primary amine with chiral salicylaldehydes or other carbonyl compounds can yield Schiff base ligands. These ligands are widely used in asymmetric catalysis for reactions like cyclopropanation and epoxidation when complexed with metals. nih.gov
Amine-Based Organocatalysts: The primary amine can be incorporated into more complex structures, such as those derived from amino acids or Cinchona alkaloids, to create powerful organocatalysts. rsc.orgrsc.org These catalysts are known to mediate a wide range of enantioselective transformations, including aldol (B89426) and Michael reactions. mdpi.com
Phosphoramidite (B1245037) Ligands: The amine can be used to synthesize phosphoramidite ligands, which are highly effective in metal-catalyzed asymmetric reactions, such as conjugate additions and allylic substitutions. sigmaaldrich.com
The cyclobutyl group in these ligands and catalysts can influence their steric and electronic properties, potentially enhancing enantioselectivity and catalytic activity in asymmetric transformations.
Derivatization and Functionalization Pathways for Advanced Scaffolds
The primary amine group of this compound is a nucleophilic center that readily participates in a multitude of reactions, allowing for its derivatization into a wide range of functional groups and molecular scaffolds.
Formation of Amides, Ureas, and Carbamates
The conversion of amines into amides, ureas, and carbamates is a fundamental and highly utilized set of transformations in organic synthesis, particularly in medicinal chemistry and materials science. organic-chemistry.org
Amides: Amide bonds are exceptionally stable and are a cornerstone of peptide and protein chemistry. nih.gov this compound can be readily acylated to form amides by reacting with carboxylic acids (often activated), acid chlorides, or anhydrides. libretexts.orgorganic-chemistry.orgyoutube.com Enzymatic methods using lipases also provide a green and efficient route to amide formation. nih.gov
Ureas: Urea derivatives are important in pharmaceuticals, agrochemicals, and as organocatalysts. organic-chemistry.orgorganic-chemistry.org They are typically synthesized by reacting an amine with an isocyanate. organic-chemistry.org Alternatively, modern methods allow for the direct conversion of carbamate-protected amines into ureas. organic-chemistry.org
Carbamates: Carbamates serve as key functional groups in many therapeutic agents and are widely used as protecting groups for amines in multi-step synthesis. nih.govwikipedia.org They can be formed by reacting this compound with chloroformates or by trapping in situ-generated isocyanates with alcohols. wikipedia.orgorganic-chemistry.org
| Derivative | General Reaction | Reactant for this compound | Product Structure |
|---|---|---|---|
| Amide | R-NH₂ + R'-COCl → R-NH-CO-R' | Acetyl chloride | |
| Urea | R-NH₂ + R'-NCO → R-NH-CO-NH-R' | Phenyl isocyanate | |
| Carbamate | R-NH₂ + R'-OCOCl → R-NH-CO-OR' | Benzyl chloroformate |
Heterocyclic Ring Formation (e.g., aziridines, pyrrolidines, isoindolines incorporating the cyclobutyl chain)
Primary amines are crucial starting materials for the synthesis of nitrogen-containing heterocycles, which are prevalent structures in natural products and pharmaceuticals. mdpi.com
Pyrrolidines: These five-membered rings can be constructed through the cyclization of a primary amine with a 1,4-dihaloalkane or a suitable diol. mdpi.comorganic-chemistry.org In such a reaction, the nitrogen atom of this compound would become part of the pyrrolidine (B122466) ring, with the cyclobutylpropyl group serving as an N-substituent.
Isoindolines: The isoindoline (B1297411) scaffold is present in numerous bioactive molecules. nih.gov Syntheses often involve the reaction of a primary amine with an o-disubstituted benzene (B151609) derivative, such as 2-carboxybenzaldehyde (B143210) or phthalic anhydride. organic-chemistry.orgresearchgate.netrsc.org Using this compound in these reactions leads to N-(3-cyclobutylpropyl)isoindoline derivatives. Annulation reactions of cyclic amines with specific aryl lithium compounds also provide a route to polycyclic isoindolines. nih.gov
Exploration of 3 Cyclobutylpropan 1 Amine in Polymer and Materials Chemistry
3-Cyclobutylpropan-1-amine as a Monomer or Crosslinking Agent
The primary amine group of this compound presents a reactive site that is highly valuable in polymer synthesis. This functionality allows it to act either as a monomer, contributing to the growth of a polymer chain, or as a crosslinking agent, creating connections between existing polymer chains to form a network structure.
Synthesis of Amine-Functionalized Polymers and Macromolecules
Primary amines are widely utilized in the synthesis of a diverse range of amine-functionalized polymers. These polymers are of significant interest due to the inherent properties conferred by the amine group, such as basicity, nucleophilicity, and the ability to form hydrogen bonds. While no specific studies document the use of this compound, its structural similarity to other primary amines suggests its potential utility in various polymerization techniques.
For instance, it could potentially be used in step-growth polymerization reactions with monomers containing complementary functional groups, such as carboxylic acids, esters, or epoxides, to form polyamides, polyimides, or epoxy resins, respectively. The cyclobutyl group would be incorporated as a pendant moiety along the polymer backbone, influencing the material's physical and chemical properties.
Table 1: Potential Polymerization Reactions Involving this compound
| Polymerization Type | Co-monomer Functional Group | Resulting Polymer Class | Potential Properties Influenced by Cyclobutyl Group |
| Step-Growth | Carboxylic Acid / Acyl Chloride | Polyamide | Thermal stability, solubility, mechanical strength |
| Step-Growth | Epoxide | Epoxy Resin | Adhesion, chemical resistance, toughness |
| Step-Growth | Isocyanate | Polyurea | Elasticity, abrasion resistance |
These reactions would lead to the formation of macromolecules with pendant amine functionalities if a diamine is used in conjunction with a monomer containing more than two reactive groups, or if the amine itself is used to modify a pre-existing polymer.
Development of Covalent Adaptable Networks (CANs) and Vitrimers
Covalent Adaptable Networks (CANs) are a class of polymers that possess dynamic covalent bonds, allowing them to be reprocessed and healed like thermoplastics while retaining the robust mechanical properties of thermosets. rsc.orgnih.gov Vitrimers are a specific type of CAN where the network topology changes through associative exchange reactions, maintaining a constant crosslink density. encyclopedia.pub
Amines play a crucial role in the chemistry of many CANs and vitrimers. For example, the reaction between amines and aldehydes or ketones forms dynamic imine (Schiff base) bonds, which are commonly employed in the design of reprocessable materials. nih.gov Similarly, the transamination of vinylogous urethanes is another dynamic exchange reaction that can be utilized. encyclopedia.pub
Given its primary amine functionality, this compound could theoretically be incorporated into such dynamic networks. By reacting with multifunctional aldehydes or ketones, it could form crosslinks that can break and reform under specific stimuli like heat or a catalyst, imparting reprocessability and self-healing properties to the material. The bulky, aliphatic cyclobutyl group would likely influence the steric environment around the dynamic bonds, potentially affecting the rate of exchange reactions and the viscoelastic properties of the resulting network. nih.gov
Integration into Diverse Polymer Architectures
The versatility of the amine group also allows for its incorporation into more complex polymer architectures beyond simple linear chains or networks.
Star-shaped and Branched Polymer Synthesis
Star-shaped and branched polymers are of great interest due to their unique rheological and solution properties compared to their linear analogues. researchgate.netcmu.edu The synthesis of these architectures can be achieved through various strategies, often involving multifunctional initiators, core molecules, or linking agents.
A primary amine like this compound could be utilized in the "arm-first" approach to synthesizing star polymers. In this method, linear polymer "arms" with reactive end groups are first synthesized and then attached to a multifunctional core molecule. If the arms were designed to have, for example, an acyl chloride end group, they could react with a multifunctional amine core, or vice-versa. While no literature specifically reports this for this compound, this is a common strategy in star polymer synthesis. cmu.edu
Alternatively, a molecule containing multiple cyclobutylpropan-1-amine moieties could potentially act as a multifunctional initiator for certain types of polymerization, leading to the formation of a star or branched polymer in a "core-first" approach.
Block Copolymers Featuring this compound Derived Units
Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked together. researchgate.netnih.gov They can self-assemble into a variety of ordered nanostructures, making them useful in a wide range of applications.
The synthesis of block copolymers often relies on living or controlled polymerization techniques. harth-research-group.orgmdpi.com An amine group can be introduced into a block copolymer structure in several ways. For example, a polymer block could be synthesized with a terminal functional group that can then be used to initiate the polymerization of a second block. If a monomer derived from this compound were to be polymerized in a controlled manner, it could form one of the blocks in a block copolymer.
Another approach involves the post-polymerization modification of one block of a pre-existing block copolymer. For instance, a block of poly(pentafluorostyrene) could be reacted with this compound to introduce the cyclobutyl-containing amine functionality into that specific block. This would create an amphiphilic block copolymer with distinct hydrophobic (the original polymer block) and potentially hydrophilic or functional (the amine-modified block) segments.
Chemical Applications in Functional Materials (excluding physical properties)
The chemical reactivity of the amine group in polymers derived from this compound would open up a wide array of possibilities for the creation of functional materials.
Amine-functionalized polymers are known to be effective for CO2 capture, due to the reversible reaction between carbon dioxide and the amine groups. mdpi.com Polymers incorporating this compound could potentially be investigated for this application. The basicity of the amine and the steric hindrance from the cyclobutyl group would be key factors in determining the efficiency and capacity of CO2 absorption and desorption.
Furthermore, the amine groups can serve as catalytic sites for various chemical transformations. ijrpr.com By immobilizing these amine-functionalized polymers on a solid support, heterogeneous catalysts can be developed that are easily separable from the reaction mixture.
The amine functionality also provides a convenient handle for further chemical modification. For example, it can be reacted with a variety of molecules to attach specific functionalities, such as fluorescent dyes for sensing applications, or biocompatible moieties for biomedical applications. researcher.liferesearchgate.net The specific impact of the cyclobutyl group in these applications would need to be experimentally determined but could influence factors such as catalyst activity, sensor sensitivity, or the interaction of the material with biological systems.
Mechanistic Studies of Chemical Absorption Systems (e.g., CO2 Capture Mechanisms)
No published studies were found that investigate the role or mechanism of this compound in chemical absorption systems for CO2 capture. The existing literature on amine-based CO2 capture focuses on more common amines such as monoethanolamine (MEA), methyldiethanolamine (MDEA), and piperazine. The fundamental mechanism for primary amines involves a reaction with CO2 to form a carbamate. However, without experimental or computational data specific to this compound, any discussion of its reaction kinetics, absorption capacity, or degradation pathways would be purely speculative and fall outside the required scope of this article.
Development of Chemically Responsive Polymeric Systems
There is no available research detailing the synthesis or application of this compound as a monomer or functional group in the development of chemically responsive polymeric systems. While primary amines are known to be incorporated into polymers to impart pH-responsiveness, no studies have specifically utilized the this compound structure for this purpose. Therefore, no information can be provided on its polymerization behavior, the properties of resulting polymers, or their response to chemical stimuli.
Supramolecular Chemistry and Molecular Recognition Involving 3 Cyclobutylpropan 1 Amine
Design and Synthesis of Receptors Incorporating 3-Cyclobutylpropan-1-amine Units
A comprehensive search of chemical databases and scholarly articles yielded no specific examples of molecular receptors that have been designed or synthesized to include the this compound moiety for the purposes of molecular recognition.
Host-Guest Chemistry with Small Organic Molecules and Biomolecules
There is no available data or published research on the host-guest chemistry of this compound. Consequently, its interactions, binding affinities, and recognition capabilities with small organic molecules or biomolecules have not been characterized.
Anion and Cation Recognition and Sensing Mechanisms
The potential for this compound to act as a component in anion or cation sensors has not been explored in the current body of scientific literature. There are no reports on its use in recognition or sensing mechanisms for charged species.
Self-Assembly Processes and Molecular Aggregation Phenomena
The self-assembly behavior and molecular aggregation of this compound have not been the subject of published research.
Formation of Supramolecular Architectures and Networks
There are no documented instances of this compound being utilized as a building block for the formation of complex supramolecular architectures such as mechanically interlocked molecules (e.g., catenanes, rotaxanes) or cryptands.
Investigation of Intermolecular Interactions and Non-Covalent Bonding
While the fundamental principles of intermolecular forces would apply to this compound, specific studies detailing its non-covalent bonding patterns (e.g., hydrogen bonding, van der Waals forces) in the context of supramolecular chemistry are absent from the literature.
Integration into Molecular Machines and Switches
Consistent with the lack of research in the areas above, there is no information available regarding the integration or application of this compound in the design or construction of molecular machines or switches.
In-depth Analysis of this compound in Supramolecular Chemistry and Molecular Recognition
While the field of crystal engineering offers vast possibilities for designing novel solid-state architectures with tailored properties, a comprehensive exploration of this compound and its derivatives in the context of co-crystal formation and supramolecular chemistry remains a nascent area of research. Currently, there is a notable absence of specific studies and detailed crystallographic data in the public domain focusing exclusively on the crystal engineering of this particular compound.
The principles of crystal engineering rely on the understanding and application of intermolecular interactions—such as hydrogen bonds, halogen bonds, and van der Waals forces—to construct crystalline solids with desired structures and functionalities. Primary amines, like this compound, are valuable building blocks in this field due to the hydrogen bond donor capabilities of the -NH2 group, which can readily interact with a variety of co-formers (e.g., carboxylic acids, amides) to form robust and predictable supramolecular synthons.
Although direct research on this compound is limited, the broader field of crystal engineering of amines and cyclobutane-containing molecules provides a foundational understanding. For instance, the formation of co-crystals involving primary amines and dicarboxylic acids often leads to the creation of well-defined hydrogen-bonded networks, which can be used to modify properties such as solubility and melting point.
Future research in this area would likely involve systematic screening for co-crystals of this compound with a range of pharmaceutically and materially relevant co-formers. Such studies would necessitate the use of techniques like single-crystal X-ray diffraction to elucidate the precise three-dimensional arrangement of molecules and to analyze the intricate network of intermolecular interactions. This would not only expand the fundamental knowledge of the supramolecular chemistry of cyclobutyl-containing compounds but also pave the way for the development of new materials with optimized properties.
Emerging Research Directions and Future Perspectives for 3 Cyclobutylpropan 1 Amine
Integration with Artificial Intelligence and Automated Synthesis Platforms
| Parameter | Traditional Synthesis Approach | AI-Driven Automated Approach |
|---|---|---|
| Route Design | Manual literature search, expert intuition | AI-powered retrosynthesis, multi-route analysis nih.gov |
| Process Execution | Manual batch synthesis | Automated flow chemistry, robotic handling nih.gov |
| Optimization | Iterative, one-variable-at-a-time | Real-time, multi-parameter optimization via machine learning mdpi.com |
| Data Logging | Manual recording | Continuous, automated data capture |
| Predicted Outcome | Variable yields, longer development time | Higher predicted yields, accelerated development mdpi.com |
Advanced In-Situ Spectroscopic Characterization Techniques for Reaction Monitoring
The efficient synthesis of 3-Cyclobutylpropan-1-amine relies on precise control over reaction kinetics, intermediates, and endpoints. Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical process parameters. mt.comwikipedia.org Advanced in-situ spectroscopic techniques are the cornerstone of PAT, enabling real-time monitoring without the need for offline sampling. spectroscopyonline.comthermofisher.com
For a typical synthesis of this compound, such as the reduction of 3-cyclobutylpropanenitrile, in-situ spectroscopy would be invaluable.
Fourier-Transform Infrared (FTIR) Spectroscopy : An immersion probe could track the disappearance of the characteristic nitrile (C≡N) stretching vibration and the appearance of the N-H bending vibrations of the primary amine product. acs.org
Raman Spectroscopy : This technique is particularly effective for monitoring reactions in aqueous or solvent-heavy media. semanticscholar.org It can be used to quantify the consumption of reactants and the formation of the product by tracking unique vibrational modes, offering a complementary view to FTIR. researchgate.netmdpi.com
By providing continuous data streams, these techniques allow for a deep understanding of the reaction mechanism and enable precise control, ensuring high product quality and process efficiency. mt.comeuropeanpharmaceuticalreview.com
| Synthetic Step (Hypothetical) | Spectroscopic Technique | Key Vibrational Mode to Monitor | Purpose |
|---|---|---|---|
| Reduction of 3-cyclobutylpropanenitrile | In-situ FTIR | Disappearance of C≡N stretch (~2250 cm⁻¹) | Monitor reactant consumption, determine endpoint |
| Reduction of 3-cyclobutylpropanenitrile | In-situ FTIR/Raman | Appearance of N-H bend (~1600 cm⁻¹) | Track product formation |
| Formation of an imine intermediate | In-situ Raman | Appearance/disappearance of C=N stretch (~1650 cm⁻¹) researchgate.net | Identify and quantify transient intermediates |
| General Process | In-situ FTIR/Raman | Characteristic peaks of solvents and reagents | Ensure correct reagent concentration and stability |
Development of Circular Economy Approaches for its Synthesis and Utilization
The chemical industry is increasingly adopting circular economy principles to minimize waste, reduce reliance on fossil fuels, and create more sustainable processes. chemiehoch3.denih.gov The synthesis of specialty chemicals like this compound is an area ripe for the application of these concepts. A circular approach moves beyond the traditional linear "take-make-dispose" model to one that emphasizes regeneration and reuse. renewablematter.eu
Key strategies for integrating circularity into the synthesis of this compound include:
Renewable Feedstocks : Designing synthetic routes that begin from bio-based starting materials, such as biomass-derived platform chemicals, to form the cyclobutane (B1203170) or propyl amine core. nih.govmdpi.com
Catalyst Recycling : Employing heterogeneous or immobilized homogeneous catalysts for key transformations (e.g., amination, reduction) that can be easily recovered and reused over multiple cycles, minimizing waste and cost.
Green Solvents : Utilizing solvents that are bio-based, have a lower environmental impact, and can be efficiently recycled within the process.
Atom Economy : Prioritizing reaction pathways, such as addition reactions, that maximize the incorporation of atoms from the reactants into the final product, inherently generating less waste. mdpi.com
By redesigning the lifecycle of this compound from its synthesis to its end-of-life, circular economy principles can lead to a more sustainable and economically viable chemical product. renewablematter.eu
| Principle | Linear Synthesis Approach | Circular Economy Approach |
|---|---|---|
| Feedstock Origin | Petrochemical-based | Renewable, biomass-derived feedstocks mdpi.com |
| Catalysts | Single-use, stoichiometric reagents | Recoverable and recyclable catalysts |
| Solvents | Volatile organic compounds, often incinerated | Green solvents with closed-loop recycling systems |
| Waste Management | End-of-pipe treatment and disposal | Waste minimization by design (high atom economy) mdpi.com |
| Overall Goal | Product yield | System sustainability, resource efficiency nih.gov |
Rational Design of New Functional Molecules with Enhanced Chemical Reactivity and Selectivity
The this compound scaffold serves as a valuable starting point for the rational design of new functional molecules. The cyclobutane ring is not merely a passive spacer; its puckered, three-dimensional structure can enforce specific conformations and orientations of attached functional groups, which is a highly desirable trait in fields like medicinal chemistry. nih.gov The unique properties of the cyclobutane ring, such as longer C-C bonds and relative chemical inertness, can be strategically exploited. nih.gov
Computational chemistry and machine learning are becoming indispensable tools in this area. acs.org
Quantum Chemical Methods (e.g., DFT) : These methods can be used to calculate the electronic and structural properties of novel derivatives of this compound, predicting their reactivity, stability, and interaction with biological targets. arxiv.orgresearchgate.net
Machine Learning Models : By training on large datasets of known molecules, ML models can rapidly screen virtual libraries of thousands of potential derivatives. researchgate.net These models can predict key properties like solubility, binding affinity, or metabolic stability, allowing researchers to prioritize the synthesis of only the most promising candidates. arxiv.orgncsu.edu
This computational-first approach accelerates the discovery cycle, enabling the design of new molecules with tailored properties, whether for use as pharmaceutical intermediates, polymer building blocks, or specialized ligands with enhanced selectivity. nih.govresearchgate.net
| Derivative of this compound | Design Hypothesis | Computational Tool | Predicted Property Enhancement |
|---|---|---|---|
| Introduction of a hydroxyl group on the cyclobutane ring | Increase polarity and hydrogen bonding potential | Molecular Dynamics (MD) Simulation | Improved aqueous solubility |
| Substitution on the amine with a chiral auxiliary | Create a stereoselective ligand for asymmetric catalysis | Density Functional Theory (DFT) arxiv.org | Enhanced enantioselectivity in a model reaction |
| Attachment of an aromatic pharmacophore | Fill a hydrophobic pocket in a target enzyme nih.gov | Docking Simulations | Higher predicted binding affinity |
| Fluorination of the propyl chain | Block potential sites of metabolism | Machine Learning (Metabolic Stability Model) ncsu.edu | Increased metabolic stability |
Q & A
Q. How should researchers design controls to validate the specificity of this compound in enzyme inhibition assays?
- Methodological Answer : Include negative controls (e.g., assays without the enzyme or substrate) and competitive inhibitors (e.g., known inhibitors of the target enzyme). Use enantiomerically pure analogs to rule out stereochemical artifacts. For cell-based assays, employ CRISPR knockouts or siRNA silencing to confirm target dependency. Data normalization to housekeeping genes/proteins reduces variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
